molecular formula C22H24N4O2 B12216537 N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B12216537
M. Wt: 376.5 g/mol
InChI Key: MKWFBTDCPLCUIX-UHFFFAOYSA-N
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Description

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide is a synthetic compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable ketone or aldehyde.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced via alkylation and arylation reactions, respectively.

    Attachment of the Morpholinyl Acetamide Moiety: The final step involves the reaction of the benzodiazepine intermediate with morpholine and acetic anhydride to form the morpholinyl acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzodiazepine derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of other benzodiazepine derivatives.

    Biology: As a tool for studying the effects of benzodiazepines on biological systems.

    Medicine: Potential therapeutic applications in the treatment of neurological disorders.

    Industry: Possible use in the development of new pharmaceuticals or chemical products.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, the compound may enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholinyl acetamide moiety, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C22H24N4O2/c1-16-21(17-7-3-2-4-8-17)22(24-19-10-6-5-9-18(19)23-16)25-20(27)15-26-11-13-28-14-12-26/h2-10,21H,11-15H2,1H3,(H,24,25,27)

InChI Key

MKWFBTDCPLCUIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

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